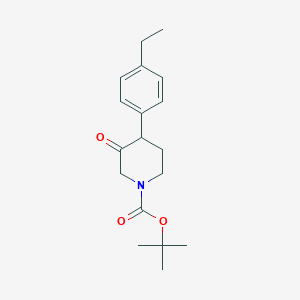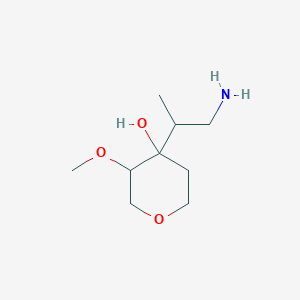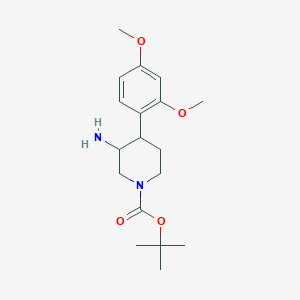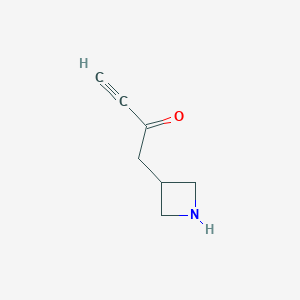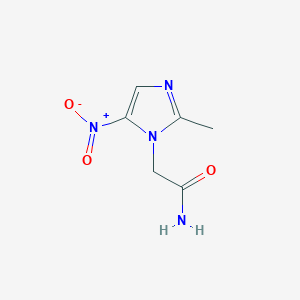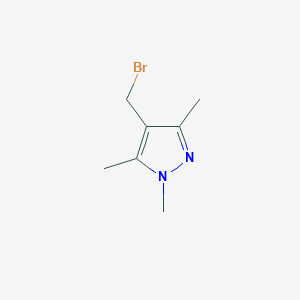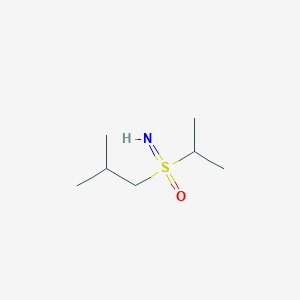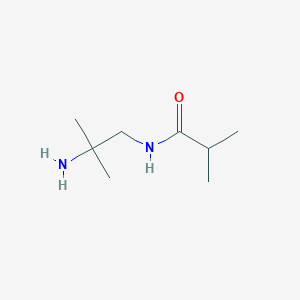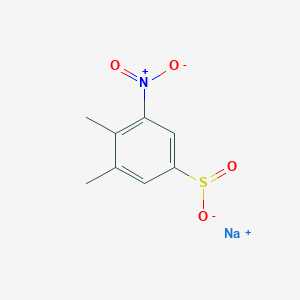
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₈NNaO₄S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various synthetic processes, particularly in the formation of organosulfur compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 3,4-dimethyl-5-nitrobenzene. This process can be achieved through the reaction of the aromatic compound with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality sodium sulfinates .
化学反応の分析
Types of Reactions
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate and nitro groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
類似化合物との比較
Similar Compounds
Sodium benzenesulfinate: Lacks the nitro and methyl groups, making it less reactive in certain contexts.
Sodium toluenesulfinate: Contains a methyl group but lacks the nitro group, affecting its reactivity and applications.
Sodium 4-nitrobenzenesulfinate: Similar nitro group but lacks the methyl groups, leading to different chemical behavior.
Uniqueness
Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in synthetic applications. These functional groups allow for a broader range of chemical transformations compared to its simpler counterparts .
特性
分子式 |
C8H8NNaO4S |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
sodium;3,4-dimethyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-5-3-7(14(12)13)4-8(6(5)2)9(10)11;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1 |
InChIキー |
NWWXSSQQLGHQSD-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


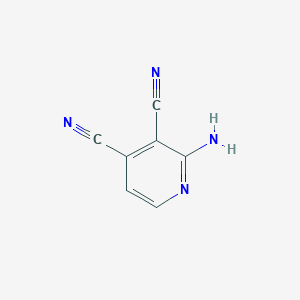
![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)
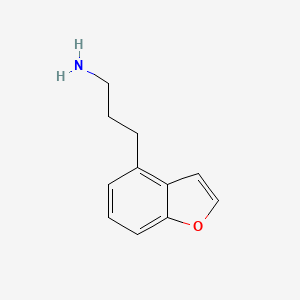
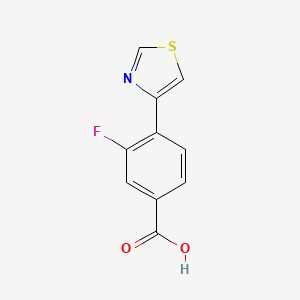
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
